Benzyl 2-methylsulfanylpyridine-3-carboxylate

Description

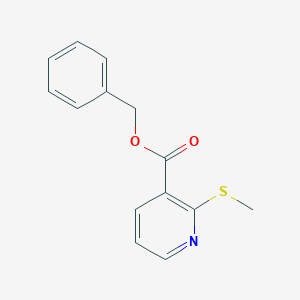

Benzyl 2-methylsulfanylpyridine-3-carboxylate is a heterocyclic ester featuring a pyridine ring substituted with a methylsulfanyl (-SCH₃) group at position 2 and a benzyl ester (-COOCH₂C₆H₅) at position 3. Its molecular formula is C₁₄H₁₃NO₂S, with a molecular weight of ~259.3 g/mol.

Properties

Molecular Formula |

C14H13NO2S |

|---|---|

Molecular Weight |

259.33 g/mol |

IUPAC Name |

benzyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H13NO2S/c1-18-13-12(8-5-9-15-13)14(16)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

InChI Key |

YSBIZTXPVGEISV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(methylthio)nicotinate typically involves the esterification of nicotinic acid with benzyl alcohol in the presence of a suitable catalyst. The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of Benzyl 2-(methylthio)nicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl 2-(methylthio)nicotinate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may also serve as a probe to investigate the role of nicotinic acid receptors in various physiological functions.

Medicine: Benzyl 2-(methylthio)nicotinate has potential applications in the development of new drugs, particularly those targeting nicotinic acid receptors. Its vasodilatory properties make it a candidate for treating conditions such as peripheral vascular disease.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile component in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(methylthio)nicotinate involves its interaction with nicotinic acid receptors. Upon binding to these receptors, the compound can induce vasodilation by promoting the release of nitric oxide, which relaxes the smooth muscles of blood vessels. This action is mediated through the activation of specific signaling pathways, including the cyclic GMP pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with benzyl phenyl acetate () and other analogs based on available data.

Structural and Physical Properties

Key Observations :

- The higher molecular weight of the target compound suggests a more complex synthesis and purification process.

Analytical Characterization

- Benzyl phenyl acetate was characterized using GC (≥98.0% purity), refractive index (nD = 1.553–1.558), and density (1.095–1.099 g/mL at 20°C) .

- For the target compound, NMR and IR spectroscopy (as described in for biphenyls) would be critical to confirm the pyridine ring, methylsulfanyl group, and ester linkage. High-resolution mass spectrometry (HRMS) could further validate its molecular formula .

Biological Activity

Benzyl 2-methylsulfanylpyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H13NO2S

- Molecular Weight : 235.30 g/mol

The compound features a pyridine ring substituted with a benzyl group and a methylsulfanyl group, which are critical for its biological interactions.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For example, studies on related structures have shown high scavenging activity against free radicals, measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) .

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |

| Related Compound B | TBD | TBD |

2. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory activities through inhibition of pro-inflammatory cytokines and mediators in vitro. For instance, studies have shown that certain derivatives can significantly reduce the production of TNF-α and IL-6 in activated macrophages .

3. Antimicrobial Activity

This compound may also exhibit antimicrobial properties, as suggested by findings from related compounds that inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Case Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant capacity of various pyridine derivatives, this compound was tested alongside known antioxidants. The results indicated that while it displayed moderate activity, its derivatives showed enhanced effects due to structural modifications .

Case Study 2: Anti-inflammatory Mechanisms

A study focusing on the anti-inflammatory mechanisms involved in macrophage activation revealed that derivatives of this compound could effectively inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers .

Research Findings

Recent research has focused on synthesizing new derivatives based on this compound to enhance its biological activities. Modifications to the benzyl group and variations in the methylsulfanyl substituent have yielded compounds with improved antioxidant and anti-inflammatory profiles.

Key Findings:

- Structural modifications can significantly enhance biological activity.

- Compounds derived from this compound show promise as potential therapeutic agents in oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.